tert-Butyl 3-(4-ethynyl-2-fluorophenoxy)azetidine-1-carboxylate
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Overview
Description
Tert-Butyl 3-(4-ethynyl-2-fluorophenoxy)azetidine-1-carboxylate: is a chemical compound with the empirical formula C10H17NO3. It belongs to the class of azetidine derivatives and contains a tert-butyl group, an ethynyl group, and a fluorophenoxy moiety .
Preparation Methods
The synthetic routes for this compound involve the following steps:
Fluorination: The fluorophenoxy group can be incorporated using fluorination reagents.
Azetidine Formation: The tert-butyl 3-(4-ethynyl-2-fluorophenoxy)azetidine-1-carboxylate is formed by cyclization of the appropriate precursor .
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Reduction: Reduction reactions could yield different derivatives.
Substitution: Substitution reactions at the azetidine ring or other functional groups are possible. Common reagents and conditions depend on the specific reaction type and desired outcome.
Scientific Research Applications
Chemistry: tert-Butyl 3-(4-ethynyl-2-fluorophenoxy)azetidine-1-carboxylate serves as a building block for designing novel molecules.
Biology: It might be used in drug discovery or as a probe for biological studies.
Medicine: Research into its potential therapeutic applications is ongoing.
Industry: Its unique structure may find applications in materials science or catalysis.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
and tert-butyl 4-(3-ethynyl-2-fluorophenyl)piperazin-1-carboxylate . These compounds share some structural features but differ in substituents and ring size.
Properties
Molecular Formula |
C16H18FNO3 |
---|---|
Molecular Weight |
291.32 g/mol |
IUPAC Name |
tert-butyl 3-(4-ethynyl-2-fluorophenoxy)azetidine-1-carboxylate |
InChI |
InChI=1S/C16H18FNO3/c1-5-11-6-7-14(13(17)8-11)20-12-9-18(10-12)15(19)21-16(2,3)4/h1,6-8,12H,9-10H2,2-4H3 |
InChI Key |
DUBMCZJJRMOCPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=C(C=C2)C#C)F |
Origin of Product |
United States |
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